N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide
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Overview
Description
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a piperidine ring, an oxane ring, and a phenyl group substituted with a 2-methylimidazole moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxane ring: The oxane ring can be introduced via nucleophilic substitution reactions.
Attachment of the phenyl group: The phenyl group substituted with 2-methylimidazole can be attached through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxane ring or the carboxamide group, resulting in the formation of alcohols or amines.
Substitution: The phenyl group with the 2-methylimidazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide
- N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxylate
- N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-thiocarboxamide
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the carboxamide group. This group can form hydrogen bonds, influencing the compound’s solubility, stability, and interaction with biological targets. The presence of the oxane ring also imparts rigidity to the molecule, affecting its conformational flexibility and binding affinity.
Properties
IUPAC Name |
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-22-10-12-25(16)20-6-4-18(5-7-20)23-21(26)17-3-2-11-24(15-17)19-8-13-27-14-9-19/h4-7,10,12,17,19H,2-3,8-9,11,13-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIWTRTHHMIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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